![molecular formula C15H12FN5O2 B6102631 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6102631.png)
4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with 4-fluoroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds. The tetrazole ring is known to enhance pharmacological properties such as solubility and bioavailability.
Case Study: Anticancer Activity
Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide have shown promise in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Neuropharmacology
The incorporation of the tetrazole moiety has been linked to neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
Case Study: Anxiety and Depression Models
In preclinical studies, tetrazole-containing compounds have been tested for their anxiolytic and antidepressant effects. For example, researchers have noted that modifications to the tetrazole ring can enhance the binding affinity to serotonin receptors, potentially leading to new treatments for anxiety disorders .
Antimicrobial Properties
The compound's unique structure may also contribute to antimicrobial activity. Research into related compounds has shown effectiveness against various bacterial strains.
Case Study: Bacterial Inhibition
In vitro studies have indicated that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria. This suggests that this compound could be further explored as a lead compound in developing new antibiotics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with bacterial enzymes. It is believed to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition prevents the bacteria from replicating, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides: These compounds also contain a tetrazole ring and have shown significant antibacterial activity.
Imidazole Derivatives: These compounds share similar heterocyclic structures and exhibit a broad range of biological activities.
Biological Activity
4-Fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, also known as F517-0212, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its therapeutic potential and mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C15H12FN5O2, with a molecular weight of 313.29 g/mol. The compound features a fluorine atom, a methoxy group, and a tetrazole moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H12FN5O2 |
Molecular Weight | 313.29 g/mol |
CAS Number | 1190278-70-6 |
Synthesis
The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction. This method allows for the formation of carbon-carbon bonds between the tetrazole derivative and methoxy-substituted phenyl boronic acid under palladium catalysis in a suitable solvent mixture .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the tetrazole ring have shown promising results against various cancer cell lines. In particular, studies have demonstrated that these compounds can inhibit cell proliferation in cancer cells while exhibiting minimal toxicity to normal cells .
Case Study:
A derivative related to this compound was tested against HeLa (cervical cancer) and HepG2 (liver cancer) cells, showing growth inhibition rates of 54.25% and 38.44%, respectively .
The proposed mechanism of action for compounds like F517-0212 includes the inhibition of specific kinases involved in cancer signaling pathways. For example, the inhibition of p38 MAPK signaling has been noted, which plays a crucial role in inflammation and cancer progression . Additionally, docking studies suggest interactions with key targets such as Epidermal Growth Factor Receptor (EGFR), which is implicated in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the tetrazole or methoxy groups can significantly affect the compound's potency and selectivity against various targets. For instance, replacing certain substituents or altering their positions may enhance anticancer efficacy or reduce side effects .
Properties
IUPAC Name |
4-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c1-23-14-7-6-12(8-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMHSXGIBUDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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